molecular formula C12H28Cl3N3O7 B580988 Paromamine trihydrochloride CAS No. 18685-97-7

Paromamine trihydrochloride

Cat. No.: B580988
CAS No.: 18685-97-7
M. Wt: 432.72
InChI Key: CBBUYCLHSMNAGW-MHFNDSQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Paromamine trihydrochloride can be synthesized through a modified Koenigs-Knorr reaction. This involves the reaction of 3,4,6-tri-O-acetyl-2-(2’,4’-dinitroanilino)-α-D-glucopyranosyl bromide with isopropylidene derivatives of 2-deoxystreptamine . The reaction conditions typically include the use of solvents like dimethylformamide and catalysts such as silver carbonate.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of engineered Escherichia coli strains. These strains are genetically modified to enhance the production of paromamine by disrupting specific metabolic pathways . The fermentation process is followed by extraction and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Paromamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert paromamine to its corresponding oxo-derivatives.

    Reduction: Reduction reactions can modify the functional groups on the paromamine molecule.

    Substitution: Substitution reactions can introduce different substituents on the paromamine structure.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of paromamine, such as 4’-oxo-lividamine and other aminoglycoside derivatives .

Scientific Research Applications

Paromamine trihydrochloride has numerous applications in scientific research:

Mechanism of Action

Paromamine trihydrochloride exerts its effects by inhibiting protein synthesis. It binds to the 16S ribosomal RNA of the bacterial ribosome, interfering with the translation process. This binding prevents the proper alignment of tRNA and mRNA, leading to the production of faulty proteins and ultimately bacterial cell death .

Comparison with Similar Compounds

Uniqueness: Paromamine trihydrochloride is unique due to its specific role as an intermediate in the biosynthesis of both 4,5 and 4,6-disubstituted aminoglycosides. This dual functionality makes it a valuable compound for the development of novel antibiotics through combinatorial biosynthesis .

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBUYCLHSMNAGW-MHFNDSQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.